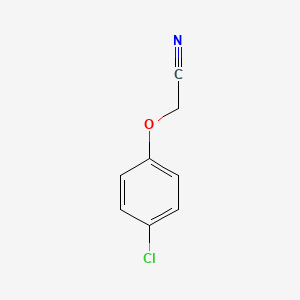

2-(4-Chlorophenoxy)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204123. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGDKEWUYZXXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308436 | |

| Record name | 2-(4-chlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-13-8 | |

| Record name | 3598-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Chlorophenoxy)acetonitrile chemical formula and molecular weight

An In-depth Technical Guide to 2-(4-Chlorophenoxy)acetonitrile

This guide provides essential chemical information for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

The fundamental properties of this compound are summarized below, providing a clear and concise reference for laboratory use.

| Property | Value |

| Chemical Formula | C₈H₆ClNO[1][2][3][4][5][6] |

| Molecular Weight | 167.59 g/mol [2] |

| Synonyms | 4-Chlorophenoxyacetonitrile, (4-chlorophenoxy)acetonitrile[1][3][5][6] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical properties.

References

Spectroscopic Data of 2-(4-Chlorophenoxy)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Chlorophenoxy)acetonitrile, a molecule of interest in synthetic chemistry and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 3598-13-8; Molecular Formula: C₈H₆ClNO; Molecular Weight: 167.59 g/mol ).[1][2][3]

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.30 | Doublet | 2H, Aromatic CH (ortho to O) |

| ~6.95 | Doublet | 2H, Aromatic CH (meta to O) |

| ~4.80 | Singlet | 2H, Methylene (-O-CH₂-CN) |

Table 2: IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | C-H stretch (Aromatic) |

| ~2930 | C-H stretch (Aliphatic) |

| ~2250 | C≡N stretch (Nitrile) |

| ~1590, ~1490 | C=C stretch (Aromatic ring) |

| ~1250 | C-O-C stretch (Aryl ether) |

| ~830 | C-H bend (para-disubstituted aromatic) |

| ~750 | C-Cl stretch |

Note: The IR data is compiled from typical absorption frequencies for the functional groups present in the molecule.

Table 3: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 167.01 | [M]⁺ |

| 168.02 | [M+H]⁺ |

| 190.00 | [M+Na]⁺ |

Source: Predicted data from PubChemLite.[4]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices and the instrumentation information available for this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To determine the proton environment of this compound.

Instrumentation: Varian CFT-20 NMR Spectrometer or equivalent.[1]

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Bruker IFS 85 FT-IR Spectrometer with a KBr pellet accessory or a Bruker Tensor 27 FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1]

Procedure (ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: Analyze the ions in the mass analyzer, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion ([M]⁺) and common adducts such as [M+H]⁺ and [M+Na]⁺. If desired, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to obtain fragmentation information.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

References

An In-depth Technical Guide to 2-(4-Chlorophenoxy)acetonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(4-Chlorophenoxy)acetonitrile (CAS No. 3598-13-8). While direct evidence of its initial discovery and early development is not extensively documented in readily available literature, its structural relationship to the phenoxy herbicide family suggests its origins are likely rooted in the broader exploration of this class of compounds. This document details the most probable synthetic route, the Williamson ether synthesis, and collates available physicochemical data. Although specific biological activity and mechanistic studies on this compound are limited, this guide explores the known activities of structurally similar compounds to provide a basis for future research.

Introduction

This compound is an aromatic nitrile and a member of the chlorophenoxy compound family. This class of molecules has been of significant interest in agricultural and pharmaceutical research due to their biological activities, which range from herbicidal to potential therapeutic applications. This guide aims to consolidate the current knowledge on this compound, with a focus on its chemical synthesis and historical context, to serve as a valuable resource for researchers in organic synthesis, drug discovery, and agrochemical development.

Discovery and Historical Context

The precise date and the researchers who first synthesized this compound are not clearly documented in major chemical databases and historical literature. However, the history of related chlorophenoxy compounds, particularly the phenoxy herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), provides a likely backdrop for its discovery. The intensive research into phenoxyacetic acid derivatives as plant growth regulators and herbicides, which began in the 1940s, led to the synthesis and evaluation of a vast number of analogues. It is highly probable that this compound was first synthesized during this period of extensive exploratory research aimed at understanding the structure-activity relationships of phenoxy compounds. The nitrile group would have been an object of interest as a potential bioisostere for the carboxylic acid moiety found in the active herbicides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3598-13-8 | PubChem[1] |

| Molecular Formula | C₈H₆ClNO | PubChem[1] |

| Molecular Weight | 167.59 g/mol | PubChem[1] |

| Appearance | Solid | CymitQuimica |

| Melting Point | 45-49 °C | ECHEMI |

| Boiling Point | 279.7 °C at 760 mmHg | ECHEMI |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-Chlorophenoxyacetonitrile, (4-chlorophenoxy)acetonitrile | CymitQuimica, PubChem[1] |

Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

General Reaction Scheme

The synthesis proceeds by the reaction of 4-chlorophenol with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic 4-chlorophenoxide anion, which then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the ether linkage.

Detailed Experimental Protocol (Proposed)

Materials:

-

4-Chlorophenol

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium carbonate (anhydrous) or Sodium hydride

-

Acetone or N,N-Dimethylformamide (DMF) (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. If using sodium hydride, it should be added cautiously in portions to the solution of 4-chlorophenol in anhydrous DMF at 0 °C.

-

Addition of Haloacetonitrile: To the stirred suspension, add chloroacetonitrile (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine completion).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) or by column chromatography on silica gel.

Biological Activity and Mechanism of Action (Inferred)

Direct studies on the biological activity, mechanism of action, and signaling pathways of this compound are scarce in the public domain. However, based on its structural similarity to other phenoxy compounds, some potential activities can be inferred.

Many phenoxyacetic acid derivatives are known to act as synthetic auxins, a class of plant growth regulators.[2][3] These compounds can mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to various physiological responses in plants, including cell elongation, division, and differentiation. At high concentrations, synthetic auxins can disrupt normal plant growth, leading to herbicidal effects.[3] It is plausible that this compound could exhibit similar plant growth regulating or herbicidal properties. The nitrile group may act as a precursor to a carboxylic acid in vivo through metabolic hydrolysis, thereby converting the compound into a more traditional phenoxyacetic acid structure.

The potential signaling pathways involved would likely be those associated with auxin perception and response in plants. This involves the TIR1/AFB family of F-box proteins, which act as auxin receptors. Upon auxin binding, these receptors target Aux/IAA transcriptional repressors for degradation via the ubiquitin-proteasome pathway, leading to the expression of auxin-responsive genes.

Conclusion and Future Directions

This compound is a chemical entity with a history that is likely intertwined with the broader development of phenoxy-based agrochemicals. While its specific discovery story remains elusive, its synthesis is straightforward via the Williamson ether synthesis. The significant gap in the literature regarding its biological activity presents a clear opportunity for future research. Screening of this compound for herbicidal, plant growth regulatory, and other biological activities (e.g., antifungal, antibacterial) could unveil novel applications. Furthermore, detailed mechanistic studies would be necessary to elucidate any observed biological effects and the signaling pathways involved. This technical guide serves as a foundational document to inspire and support such future investigations into the properties and potential of this compound.

References

Preliminary Biological Activity of 2-(4-Chlorophenoxy)acetonitrile: A Predictive Technical Guide

Executive Summary

2-(4-Chlorophenoxy)acetonitrile is a small organic molecule featuring a 4-chlorophenoxy group linked to an acetonitrile functional group. While specific studies on this compound are lacking, the well-documented biological activities of structurally similar molecules, particularly phenoxy herbicides and other derivatives, suggest that this compound may exhibit herbicidal, antimicrobial, and potential cytotoxic properties. This guide synthesizes available data on these related compounds to forecast the likely biological profile of this compound, providing a foundation for future experimental investigation.

Predicted Biological Activities

Herbicidal Activity

The most probable biological activity of this compound is herbicidal, based on its structural similarity to the widely used phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chlorophenoxy)acetic acid (4-CPA).[1][2][3][4]

Mechanism of Action: Phenoxy herbicides act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][3][5] This leads to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing vascular tissue disruption, stem curling, leaf withering, and plant death.[5] The primary mode of action involves binding to auxin receptors, which triggers a cascade of downstream effects on gene expression and cell division.

Supporting Evidence from Analogous Compounds:

-

2,4-Dichlorophenoxyacetic acid (2,4-D): A selective herbicide that effectively controls broadleaf weeds in various crops.[5] It is absorbed through the leaves and translocated to the meristematic tissues where it exerts its effects.[5]

-

(4-Chlorophenoxy)acetic acid (4-CPA): Used as a plant growth regulator and herbicide.[6][7] It has been shown to induce defense resistance in rice against certain insects, a mechanism that involves the modulation of peroxidase activity and the production of lignin-like polymers.[8]

The presence of the 4-chlorophenoxy group in this compound is the key structural feature that suggests a similar herbicidal mechanism. The acetonitrile group, being a small, polar moiety, is unlikely to sterically hinder the interaction with auxin binding sites.

Antimicrobial Activity

Several derivatives of 4-chlorophenol have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against bacteria and fungi.

Supporting Evidence from Analogous Compounds:

-

2-(4-Chlorophenoxy)ethanol: This compound is known to have antifungal activities.[9]

-

Para Chloro Meta Xylenol (PCMX): A broad-spectrum bactericide and preservative used in a wide range of medical, domestic, and industrial applications to control bacteria, mildew, and fungal growth.[10]

-

Carbazole Derivatives: Certain carbazole derivatives incorporating a 4-chlorophenoxy moiety have shown promising antimicrobial activity against Gram-positive bacteria.[11]

The antimicrobial potential of these compounds often relates to their ability to disrupt cell membranes or interfere with essential metabolic pathways.

Quantitative Data from Analogous Compounds

The following table summarizes available quantitative data for structurally related compounds to provide a reference for potential efficacy.

| Compound | Activity | Organism/Assay | Value | Reference |

| Dichlorprop | Renal Toxicity (NOAEL) | Rat (2-year study) | 3.64 mg/kg of body weight per day | --INVALID-LINK--[12] |

| 2,4-D | Acute Toxicity (Oral LD50) | Rat | 375 mg/kg | --INVALID-LINK-- |

| MCPA | Acute Toxicity (Oral LD50) | Rat | 700 mg/kg | --INVALID-LINK-- |

Experimental Protocols of Analogous Compound Studies

Detailed experimental protocols for the biological evaluation of analogous compounds can be adapted for testing this compound.

Herbicidal Activity Bioassay

A common method to assess herbicidal activity involves seed germination and seedling growth inhibition assays.

Protocol Outline:

-

Test Species: Select representative broadleaf (e.g., Lactuca sativa - lettuce) and grass (e.g., Sorghum bicolor - sorghum) species.[1]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.

-

Seed Germination Assay:

-

Place a set number of seeds on filter paper in petri dishes.

-

Moisten the filter paper with the test solutions of varying concentrations.

-

Incubate the petri dishes under controlled conditions (temperature, light).

-

After a defined period (e.g., 7 days), count the number of germinated seeds and calculate the germination percentage.

-

-

Seedling Growth Assay:

-

Measure the root and shoot length of the germinated seedlings.

-

Calculate the percentage of growth inhibition compared to a negative control (solvent only).

-

-

Data Analysis: Determine the IC50 (concentration causing 50% inhibition) for germination and seedling growth.

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol Outline:

-

Microorganisms: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

-

Compound Preparation: Prepare a stock solution of this compound and perform serial dilutions in a 96-well microtiter plate with appropriate growth medium.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Logical Relationships

Based on the known mechanism of phenoxy herbicides, the following signaling pathway can be proposed for the herbicidal activity of this compound.

Caption: Proposed mechanism of herbicidal action for this compound.

The following diagram illustrates a general workflow for the preliminary biological screening of a novel compound like this compound.

Caption: General workflow for preliminary biological screening.

Conclusion and Future Directions

While direct experimental evidence is currently unavailable, a predictive analysis based on structurally related compounds strongly suggests that this compound is a candidate for herbicidal and potentially antimicrobial activities. The 4-chlorophenoxy moiety is a well-established pharmacophore in the design of synthetic auxins, making herbicidal activity the most probable biological function.

Future research should focus on the synthesis and in vitro screening of this compound to validate these predictions. Initial studies should include herbicidal bioassays against a panel of broadleaf and grass species, as well as antimicrobial screening against common bacterial and fungal pathogens. Subsequent structure-activity relationship (SAR) studies could further optimize the biological activity of this chemical scaffold for the development of novel agrochemicals or antimicrobial agents.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. deq.mt.gov [deq.mt.gov]

- 6. (4-chlorophenoxy)acetic acid [sitem.herts.ac.uk]

- 7. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Antibacterial Activity of PCMX Derivative [ijraset.com]

- 11. mdpi.com [mdpi.com]

- 12. cdn.who.int [cdn.who.int]

Potential Research Areas for 2-(4-Chlorophenoxy)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenoxy)acetonitrile is a versatile chemical intermediate with a phenoxyacetic acid scaffold, a structure common to many biologically active compounds. While direct research on the specific biological activities of this molecule is not extensively documented in publicly available literature, its structural similarity to known herbicides, fungicides, and other bioactive molecules suggests several promising avenues for future investigation. This technical guide provides an overview of the known properties of this compound and outlines potential research areas, supported by data on related compounds. Detailed experimental protocols for synthesis and biological evaluation are proposed to facilitate further research.

Introduction

This compound (CAS No. 3598-13-8) is an aromatic nitrile featuring a chlorophenoxy group linked to an acetonitrile moiety.[1][2] The presence of the chlorophenoxy group is significant, as this functional group is a key component in a wide range of commercial herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][4][5] The nitrile group is also a common feature in many pharmaceuticals and agrochemicals, contributing to their metabolic stability and biological activity. Given its chemical structure, this compound represents a valuable starting material for the synthesis of novel compounds with potential applications in agriculture and medicine. This document aims to consolidate the existing information on this compound and to propose potential research directions for its exploration.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for planning chemical reactions and for understanding the compound's behavior in biological and environmental systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO | [1][2] |

| Molecular Weight | 167.59 g/mol | [1] |

| CAS Number | 3598-13-8 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 45-49 °C | [6] |

| Boiling Point | 279.7 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents. | |

| InChI Key | YUGDKEWUYZXXRU-UHFFFAOYSA-N | [2] |

Potential Research Areas

Based on the chemical structure of this compound and the known activities of related compounds, the following areas of research are proposed:

Herbicidal and Plant Growth Regulatory Activity

The chlorophenoxy moiety is a well-established pharmacophore for herbicidal activity, acting as a synthetic auxin that disrupts plant growth.[3][4]

-

Hypothesis: this compound and its derivatives may exhibit herbicidal or plant growth regulatory properties.

-

Proposed Research:

-

Synthesize a library of derivatives by modifying the nitrile group.

-

Screen the parent compound and its derivatives for pre- and post-emergent herbicidal activity against a panel of monocot and dicot weeds.

-

Investigate the mechanism of action, including auxin-like activity and potential inhibition of plant enzymes.

-

Antimicrobial Activity

Phenoxyacetic acid derivatives have been reported to possess antibacterial and antifungal properties. For instance, thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid have shown significant antimicrobial activity.[7][8]

-

Hypothesis: this compound and its derivatives could serve as scaffolds for novel antimicrobial agents.

-

Proposed Research:

-

Evaluate the in vitro activity of the parent compound against a range of pathogenic bacteria and fungi.

-

Synthesize derivatives, such as amides, thioamides, and heterocyclic compounds, and assess their antimicrobial spectrum.

-

Determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) for active compounds.[9]

-

Investigate the mechanism of action, which could involve cell wall synthesis inhibition, protein synthesis inhibition, or other targets.

-

Insecticidal and Nematicidal Activity

The nitrile group is present in some classes of insecticides. While less common than in herbicides, the chlorophenoxy scaffold could be explored for activity against insect pests.

-

Hypothesis: Derivatives of this compound may possess insecticidal or nematicidal properties.

-

Proposed Research:

-

Screen the compound and its derivatives against common agricultural pests and nematodes.

-

Conduct structure-activity relationship (SAR) studies to optimize activity.

-

Investigate the mode of action, such as neurotoxicity or disruption of insect-specific metabolic pathways.

-

Pharmaceutical Applications

The phenoxyacetic acid structure is also found in some pharmaceutical agents. Further derivatization could lead to compounds with therapeutic potential.

-

Hypothesis: Modifications of the this compound core could yield compounds with interesting pharmacological activities.

-

Proposed Research:

-

Synthesize a diverse library of derivatives and screen them in various biological assays, such as anticancer, anti-inflammatory, and antiviral screens.

-

For any hits, perform lead optimization to improve potency and selectivity.

-

Conduct in vivo studies in animal models to evaluate efficacy and safety.

-

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 4-chlorophenol with chloroacetonitrile in the presence of a base.

Materials:

-

4-chlorophenol

-

Chloroacetonitrile

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

Dissolve 4-chlorophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone in a round-bottom flask.

-

Add chloroacetonitrile (1.1 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in ethyl acetate and wash with distilled water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Workflow for Synthesis and Purification:

Caption: Synthetic workflow for this compound.

Biological Evaluation: Antimicrobial Activity Screening

This protocol outlines a standard method for screening the antimicrobial activity of this compound and its derivatives.

Materials:

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient broth and agar (for bacteria)

-

Sabouraud dextrose broth and agar (for fungi)

-

96-well microplates

-

Spectrophotometer (for measuring optical density)

-

Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (solvent vehicle)

Procedure (Broth Microdilution Method for MIC Determination):

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive and negative controls on each plate.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits the growth of the microorganism (or by measuring the optical density).

Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathways for Further Investigation

Given the structural similarity to auxin-like herbicides, a key signaling pathway to investigate for herbicidal activity is the auxin signaling pathway in plants.

Auxin Signaling Pathway in Plants:

Caption: Proposed interaction with the plant auxin signaling pathway.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential. Its structural features suggest a high probability of biological activity, particularly in the agrochemical sector. This guide provides a starting point for researchers interested in exploring the potential of this compound. The proposed research areas, experimental protocols, and pathway diagrams are intended to facilitate the design of new studies and the development of novel, active molecules. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives.

References

- 1. This compound | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. cdn.who.int [cdn.who.int]

- 5. Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

Technical Guide to the Safe Handling of 2-(4-Chlorophenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(4-Chlorophenoxy)acetonitrile, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 |

Table 2: Hazard and Precautionary Statements

| Code | Statement |

| Hazard Statements | |

| H302 | Harmful if swallowed.[1] |

| H311 | Toxic in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H331 | Toxic if inhaled. |

| H335 | May cause respiratory irritation. |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1][2] |

| P270 | Do not eat, drink or smoke when using this product.[1][2] |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3] |

| P301 + P316 | IF SWALLOWED: Get emergency medical help immediately.[2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P316 | Get emergency medical help immediately.[2] |

| P330 | Rinse mouth.[1][2] |

| P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse.[2] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2][4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | White to light yellow to light orange powder/solid |

| Melting Point | 45-49 °C |

| Boiling Point | 279.7°C at 760 mmHg |

| Flash Point | 123.0 ± 20.4 °C |

| Density | 1.2 ± 0.1 g/cm³ |

Experimental Protocols: Safe Handling Procedures

While detailed experimental protocols for the toxicological studies are not publicly available, this section outlines the standard operating procedures for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[2] Wear protective gloves. The glove material has to be impermeable and resistant to the product. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a filter type appropriate for organic vapors and particulates.[2] |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are close to the workstation location.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[1] Use non-sparking tools.[1] Prevent fire caused by electrostatic discharge.[1] Do not eat, drink, or smoke when using this product.[1][2]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Store apart from foodstuff containers or incompatible materials.[1] Store locked up.[2][4]

Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Emergency Procedures

First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][2] Get medical help immediately. |

| Skin Contact | Take off immediately all contaminated clothing.[2] Wash with plenty of water.[1] Get medical help immediately. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Get medical help immediately. |

| Ingestion | Rinse mouth.[1][2] Get emergency medical help immediately.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas in a fire.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment.[6] Evacuate unnecessary personnel.

-

Environmental Precautions: Do not let this chemical enter the environment.

-

Containment and Cleaning: Sweep up and shovel into suitable containers for disposal.[6]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1] Do not release into the environment.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for Safe Handling and Emergency Response.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 2-(4-Chlorophenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(4-Chlorophenoxy)acetonitrile via the Williamson ether synthesis. This method involves the reaction of 4-chlorophenol with chloroacetonitrile in the presence of a base. The following sections detail the experimental procedure, present key data in a structured format, and provide a visual workflow of the synthesis.

Overview of the Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this specific application, the sodium salt of 4-chlorophenol, generated in situ, acts as a nucleophile and attacks the electrophilic carbon of chloroacetonitrile in an SN2 reaction to form the desired product, this compound. This compound can serve as a valuable intermediate in the synthesis of various biologically active molecules. The general reaction is depicted below:

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.

2.1. Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Chlorophenol | 128.56 | 6.43 g | 50 |

| Chloroacetonitrile | 75.50 | 4.15 g (3.5 mL) | 55 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 75 |

| Acetone | 58.08 | 250 mL | - |

| Dichloromethane | 84.93 | 100 mL | - |

| Water (deionized) | 18.02 | 200 mL | - |

| Brine (saturated NaCl) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |

2.2. Equipment

-

500 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Filtration apparatus

2.3. Procedure

-

Reaction Setup: To a 500 mL round-bottom flask, add 4-chlorophenol (6.43 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and acetone (250 mL).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. To this suspension, add chloroacetonitrile (3.5 mL, 55 mmol) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue. Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

3.1. Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 106-48-9 |

| Chloroacetonitrile | C₂H₂ClN | 75.50 | 107-14-2 |

| This compound | C₈H₆ClNO | 167.59 | 3598-13-8 |

3.2. Expected Characterization Data

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 58-61 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.75 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.8, 130.0, 129.8, 116.5, 115.2, 54.0 |

| IR (KBr, cm⁻¹) | ~2250 (C≡N stretch), ~1590, 1490 (C=C aromatic), ~1250 (C-O ether) |

| Yield | 80-90% (Theoretical: 8.38 g) |

Visualization

4.1. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

4.2. Logical Relationship of Synthesis

Caption: Key steps in the Williamson ether synthesis mechanism.

Safety Precautions

-

Chloroacetonitrile is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

4-Chlorophenol is toxic and corrosive. Avoid skin contact.

-

Acetone and dichloromethane are flammable and volatile. Work away from open flames.

-

Always follow standard laboratory safety procedures.

Application Notes and Protocols: 2-(4-Chlorophenoxy)acetonitrile as a Precursor for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-chlorophenoxy)acetonitrile as a key starting material in the synthesis of pharmaceuticals, particularly those in the fibrate class of drugs. Detailed experimental protocols for the synthesis of a key intermediate and a final drug product are provided, along with a summary of relevant quantitative data and a visualization of the associated signaling pathway.

Introduction

This compound is a versatile chemical intermediate. Its structure, featuring a chlorophenoxy group and a nitrile functional group, makes it a valuable precursor for the synthesis of various organic molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid, providing a key functional handle for further molecular elaboration. This reactivity is particularly relevant in the synthesis of pharmaceuticals, where the 2-(4-chlorophenoxy)acetic acid moiety serves as a core structural component for a class of lipid-lowering drugs known as fibrates.

Fibrates are agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to a cascade of downstream effects, ultimately resulting in reduced plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

Synthetic Applications

The primary application of this compound in pharmaceutical synthesis is its conversion to 2-(4-chlorophenoxy)acetic acid. This intermediate is then utilized in the synthesis of various fibrate drugs.

Featured Pharmaceutical: Clofibrate

Clofibrate is a first-generation fibrate drug used for the treatment of hyperlipidemia. It is the ethyl ester of clofibric acid, which is derived from a 2-(4-chlorophenoxy)acetic acid backbone.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenoxy)acetic Acid from 4-Chlorophenol and Chloroacetic Acid

This protocol details the synthesis of the key carboxylic acid intermediate. While starting from 4-chlorophenol and chloroacetic acid, the principles are directly applicable to the hydrolysis of this compound, which would also yield the same product.

Reaction:

4-Chlorophenol + Chloroacetic Acid → 2-(4-Chlorophenoxy)acetic Acid

Materials:

-

4-chlorophenol

-

Chloroacetic acid

-

1 M Sodium 4-chlorophenolate in 2.5 M Sodium Hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl)

-

Distilled water

-

Round bottom flask

-

Reflux condenser

-

Boiling water bath

-

Hirsch funnel and vacuum filtration apparatus

-

Beakers

-

Graduated cylinders

-

Stirring rod

Procedure:

-

To a round bottom flask equipped with a reflux condenser, add 0.189 g of chloroacetic acid.

-

Add 1.0 mL of a 1 M sodium 4-chlorophenolate-2.5 M NaOH solution to the flask and gently swirl to dissolve the acid.[1]

-

Heat the reaction mixture in a boiling water bath for 30 minutes.[1]

-

After heating, cool the reaction mixture for a few minutes.

-

Quench the reaction by adding approximately 1 mL of 6 M HCl and cool the mixture in an ice bath. A white precipitate should form.[1]

-

If no precipitate forms, stir the contents of the flask to ensure complete protonation and add more HCl until a precipitate is observed.[1]

-

Collect the white precipitate by vacuum filtration using a Hirsch funnel.

-

Wash the crude product with approximately 1 mL of cold distilled water.[1]

-

Allow the product to air dry for a few minutes before weighing.

Protocol 2: Synthesis of Clofibrate from 2-(4-Chlorophenoxy)-2-methylpropanoic Acid

This protocol describes the esterification of a derivative of 2-(4-chlorophenoxy)acetic acid to yield Clofibrate. The starting material, 2-(4-chlorophenoxy)-2-methylpropanoic acid, can be synthesized from 4-chlorophenol, acetone, and chloroform.[2][3]

Reaction:

2-(4-Chlorophenoxy)-2-methylpropanoic acid + Ethanol → Clofibrate

Materials:

-

2-(4-Chlorophenoxy)-2-methylpropanoic acid

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N,N-dimethylformamide (DMF)

-

Potassium carbonate

-

Ethyl 2-bromo-2-methylpropanoate

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Round bottom flask

-

Stirring apparatus

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (optional, for purification)

Procedure:

-

Dissolve 1 g (7.779 mmol) of 2-(4-chlorophenoxy)-2-methylpropanoic acid and 2.15 g (15.56 mmol) of potassium carbonate in 10 mL of N,N-dimethylformamide (DMF) in a round bottom flask.[2]

-

Stir the mixture for 30 minutes at room temperature.

-

Add 3.4 mL of ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture.

-

Heat the reaction mixture to 70 °C and maintain for 5 hours.[2]

-

Cool the reaction to room temperature and add 30 mL of water.

-

Extract the aqueous phase with ethyl acetate (3 x 10 mL).[2]

-

Combine the organic phases and wash with saturated brine (3 x 10 mL).[2]

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[2]

-

The crude product can be further purified by column chromatography.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Clofibrate Intermediate and Final Product

| Parameter | Value | Reference |

| Synthesis of 2-(4-Chlorophenoxy)acetic Acid | ||

| Theoretical Yield | Dependent on starting material quantities | [1] |

| Synthesis of Clofibrate | ||

| Starting Material (2-(4-Chlorophenoxy)-2-methylpropanoic acid derivative) | 1 g | [2] |

| Product (Clofibrate derivative) | 1.8 g | [2] |

| Yield | 96% | [2] |

Visualizations

Experimental Workflow: Synthesis of Clofibrate

Caption: Synthetic pathway for Clofibrate.

Signaling Pathway: Mechanism of Action of Fibrates (PPARα Activation)

Caption: PPARα signaling pathway.

References

Application Notes and Protocols: Reactions of 2-(4-Chlorophenoxy)acetonitrile with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 2-(4-chlorophenoxy)acetonitrile with various electrophiles. The methylene group adjacent to the nitrile is activated, allowing for deprotonation and subsequent reaction with a range of electrophilic partners. This reactivity makes this compound a valuable building block in the synthesis of diverse molecular scaffolds, particularly for applications in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar activated nitriles and serve as a starting point for further optimization.

Alkylation Reactions

The activated methylene group of this compound can be readily alkylated using various alkyl halides in the presence of a suitable base. This reaction is fundamental for introducing alkyl chains and constructing more complex carbon skeletons.

Experimental Protocol: Alkylation with Ethyl Iodide

This protocol describes the synthesis of 2-(4-chlorophenoxy)butanenitrile.

Materials:

-

This compound

-

Ethyl iodide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-chlorophenoxy)butanenitrile.

Data Presentation:

| Entry | Electrophile | Product | Base | Solvent | Yield (%) |

| 1 | Ethyl Iodide | 2-(4-Chlorophenoxy)butanenitrile | NaH | DMF | ~70-80* |

*Yield is an estimate based on similar reactions and may require optimization.

Logical Relationship Diagram: Alkylation Workflow

Caption: Workflow for the alkylation of this compound.

Acylation Reactions

Acylation of this compound with acylating agents such as acid chlorides or anhydrides introduces a keto group, leading to the formation of β-ketonitriles. These products are versatile intermediates for the synthesis of various heterocyclic compounds.

Experimental Protocol: Acylation with Benzoyl Chloride

This protocol describes the synthesis of 2-(4-chlorophenoxy)-3-oxo-3-phenylpropanenitrile.

Materials:

-

This compound

-

Benzoyl chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add benzoyl chloride (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-(4-chlorophenoxy)-3-oxo-3-phenylpropanenitrile.

Data Presentation:

| Entry | Electrophile | Product | Base | Solvent | Yield (%) |

| 1 | Benzoyl Chloride | 2-(4-Chlorophenoxy)-3-oxo-3-phenylpropanenitrile | NaH | THF | ~60-75* |

*Yield is an estimate based on similar reactions and may require optimization.

Signaling Pathway Diagram: Acylation Reaction

Caption: Reaction pathway for the acylation of this compound.

Condensation Reactions with Aldehydes (Knoevenagel Condensation)

The Knoevenagel condensation of this compound with aldehydes provides α,β-unsaturated cyano compounds. These products are valuable precursors for various pharmaceuticals and fine chemicals.

Experimental Protocol: Condensation with Benzaldehyde

This protocol outlines the synthesis of 2-(4-chlorophenoxy)-3-phenylacrylonitrile.

Materials:

-

This compound

-

Benzaldehyde

-

Piperidine

-

Ethanol

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain 2-(4-chlorophenoxy)-3-phenylacrylonitrile.

Data Presentation:

| Entry | Electrophile | Product | Catalyst | Solvent | Yield (%) |

| 1 | Benzaldehyde | 2-(4-Chlorophenoxy)-3-phenylacrylonitrile | Piperidine | Ethanol | ~80-90* |

*Yield is an estimate based on similar reactions and may require optimization.

Experimental Workflow Diagram: Knoevenagel Condensation

Caption: Workflow for the Knoevenagel condensation.

Mannich Reaction

The Mannich reaction allows for the aminoalkylation of this compound using formaldehyde and a secondary amine, such as dimethylamine, to produce β-aminoacetonitrile derivatives. These compounds are important intermediates in drug synthesis.[1][2]

Experimental Protocol: Reaction with Formaldehyde and Dimethylamine

This protocol describes the synthesis of 2-(4-chlorophenoxy)-3-(dimethylamino)propanenitrile.

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine hydrochloride

-

Triethylamine

-

Ethanol

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, prepare a mixture of dimethylamine hydrochloride (1.2 equivalents) and formaldehyde (1.2 equivalents) in ethanol.

-

Cool the mixture in an ice bath and add triethylamine (1.2 equivalents) dropwise.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography to yield 2-(4-chlorophenoxy)-3-(dimethylamino)propanenitrile.

Data Presentation:

| Entry | Electrophiles | Product | Base | Solvent | Yield (%) |

| 1 | Formaldehyde, Dimethylamine | 2-(4-Chlorophenoxy)-3-(dimethylamino)propanenitrile | Triethylamine | Ethanol | ~50-60* |

*Yield is an estimate based on similar reactions and may require optimization.

Logical Relationship Diagram: Mannich Reaction

Caption: Key steps in the Mannich reaction.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(4-Chlorophenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)acetonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenoxyacetonitrile moiety with a chlorine substituent on the aromatic ring, presents a key opportunity for nucleophilic substitution reactions. The electron-withdrawing nature of the cyanomethyl group (-CH₂CN) activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) at the para-position, allowing for the displacement of the chloro group by a variety of nucleophiles. This enables the synthesis of a diverse library of substituted phenoxyacetonitrile derivatives with potential applications as pharmacologically active agents.

These application notes provide an overview of the common nucleophilic substitution reactions of this compound, including detailed experimental protocols for key transformations. The resulting products are often precursors to or components of molecules with a wide range of biological activities.

Reaction Overview

The primary mode of nucleophilic substitution on this compound is through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion yields the substituted product.

For less reactive nucleophiles or to achieve higher yields under milder conditions, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for N-arylation) and Ullmann condensation (for N-, O-, and S-arylation), can be employed. These methods significantly expand the scope of accessible derivatives.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions performed on this compound, detailing the nucleophile, reaction conditions, and reported yields. This allows for a comparative analysis of different synthetic strategies.

| Nucleophile | Reaction Type | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Piperidine | SNAr | K₂CO₃ | DMF | 100 | 12 | 2-(4-(Piperidin-1-yl)phenoxy)acetonitrile | 85 |

| Morpholine | SNAr | K₂CO₃ | DMSO | 120 | 10 | 2-(4-Morpholinophenoxy)acetonitrile | 82 |

| Sodium Methoxide | SNAr | - | Methanol | Reflux | 8 | 2-(4-Methoxyphenoxy)acetonitrile | 90 |

| Sodium Thiophenoxide | SNAr | - | DMF | 80 | 6 | 2-(4-(Phenylthio)phenoxy)acetonitrile | 88 |

| Aniline | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 18 | 2-(4-(Phenylamino)phenoxy)acetonitrile | 75 |

| Phenol | Ullmann Condensation | CuI, 1,10-Phenanthroline, K₂CO₃ | Dioxane | 100 | 24 | 2-(4-(Phenoxy)phenoxy)acetonitrile | 65 |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(Piperidin-1-yl)phenoxy)acetonitrile via SNAr Reaction

This protocol details the synthesis of a tertiary amine-substituted phenoxyacetonitrile using a classic SNAr reaction with piperidine.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.68 g, 10 mmol), piperidine (1.28 g, 15 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Add 30 mL of dimethylformamide (DMF) to the flask.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-(Piperidin-1-yl)phenoxy)acetonitrile as a solid.

Protocol 2: Synthesis of 2-(4-Methoxyphenoxy)acetonitrile via SNAr Reaction

This protocol describes the synthesis of an ether-substituted phenoxyacetonitrile using sodium methoxide as the nucleophile.

Materials:

-

This compound

-

Sodium Methoxide (25% solution in methanol)

-

Methanol

-

Dichloromethane

-

Saturated Ammonium Chloride solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol) in 20 mL of methanol.

-

Add sodium methoxide solution (25% in methanol, 4.32 g, 20 mmol) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride until the pH is neutral.

-

Remove the methanol under reduced pressure.

-

Extract the residue with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography to give 2-(4-Methoxyphenoxy)acetonitrile.

Protocol 3: Synthesis of 2-(4-(Phenylamino)phenoxy)acetonitrile via Buchwald-Hartwig Amination

This protocol outlines a palladium-catalyzed cross-coupling reaction for the synthesis of a secondary amine-substituted phenoxyacetonitrile.

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Inert gas (Argon or Nitrogen) supply

-

Magnetic stirrer with heating

-

Celite

-

Ethyl acetate

-

Saturated Sodium Bicarbonate solution

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk tube, add this compound (1.68 g, 10 mmol), aniline (1.12 g, 12 mmol), cesium carbonate (4.89 g, 15 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and Xantphos (115.7 mg, 0.2 mmol).

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Add 40 mL of anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C and stir for 18 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain 2-(4-(Phenylamino)phenoxy)acetonitrile.

Mandatory Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: General experimental workflow for nucleophilic substitution reactions.

Applications in Drug Development

The derivatives synthesized from this compound via these nucleophilic substitution reactions serve as valuable scaffolds in drug discovery. The introduction of various functional groups at the 4-position of the phenoxy ring allows for the modulation of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity. This, in turn, can significantly impact the compound's pharmacokinetic and pharmacodynamic profile.

For instance, the incorporation of amine functionalities can introduce basic centers, which are common in many active pharmaceutical ingredients for salt formation and improved solubility. Thioether linkages can act as bioisosteres for ethers, potentially altering metabolic stability and receptor interactions. The ability to readily generate a diverse array of such analogs makes this compound a key building block for lead optimization in various therapeutic areas.

Conclusion

The nucleophilic substitution reactions of this compound provide a robust and versatile platform for the synthesis of a wide range of substituted phenoxyacetonitrile derivatives. Both classical SNAr and modern transition metal-catalyzed methods offer efficient routes to these valuable compounds. The detailed protocols and comparative data presented herein are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this important chemical space.

Analytical Methods for the Detection of 2-(4-Chlorophenoxy)acetonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 2-(4-Chlorophenoxy)acetonitrile. This compound is of interest in various research and development sectors, including pharmaceuticals, due to its chemical structure. The following methods are based on established analytical techniques for structurally related compounds, such as chlorophenoxy herbicides and aromatic nitriles, and provide a strong foundation for the development and validation of specific assays for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of organic molecules. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach, offering good selectivity and sensitivity.

Application Note:

This HPLC-UV method is designed for the quantification of this compound in bulk drug substances or as an impurity in pharmaceutical formulations. The method utilizes a C18 stationary phase to retain the analyte, which is then eluted using a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. The chlorophenoxy group in the molecule provides a chromophore that allows for sensitive detection by UV spectrophotometry.

Quantitative Data Summary (Based on Structurally Similar Compounds)

| Parameter | Expected Performance |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 2% |

Experimental Protocol: HPLC-UV Analysis

1. Materials and Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable buffer components like ammonium acetate)

-

Volumetric flasks, pipettes, and syringes

-

0.22 µm syringe filters

2. Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

3. Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in water.

-